2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Overview
Description
2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that features a benzamide core substituted with an iodine atom and a tetramethylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2-iodobenzoic acid, is converted to 2-iodobenzoyl chloride using thionyl chloride.
Amidation Reaction: The 2-iodobenzoyl chloride is then reacted with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reacting with an amine could yield an amide derivative.
Oxidation and Reduction: Oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the tetramethylpiperidinyl group contribute to its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
Uniqueness
2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the presence of both an iodine atom and a tetramethylpiperidinyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IN2O/c1-15(2)9-11(10-16(3,4)19-15)18-14(20)12-7-5-6-8-13(12)17/h5-8,11,19H,9-10H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJKZWGPIWLBOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.